

Application Notes and Protocols for Cell Viability Assays Following ONC201 Treatment

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability in response to ONC201 treatment. This document includes an overview of ONC201's mechanisms of action, detailed protocols for common cell viability assays, a summary of its effects on various cancer cell lines, and visual representations of the key signaling pathways involved.

Introduction to ONC201

ONC201, also known as dordaviprone (or TIC10), is a first-in-class small molecule demonstrating broad-spectrum anti-cancer activity.[1][2] It is currently under clinical investigation for various malignancies, including recurrent H3 K27M-mutant diffuse midline glioma, for which it has received FDA approval.[3][4][5] ONC201's unique mechanism of action involves the induction of cell stress pathways and apoptosis through multiple avenues, making it a promising therapeutic agent.[1][6]

Mechanisms of Action

ONC201 exerts its anti-tumor effects through several key signaling pathways:

• Integrated Stress Response (ISR): A primary mechanism of ONC201 is the activation of the ISR.[3][7] This is initiated through the activation of the eIF2α kinases HRI and PKR, leading to the upregulation of the transcription factor ATF4.[7] ATF4, in turn, induces the expression of CHOP and the death receptor DR5, contributing to apoptosis.[7][8]

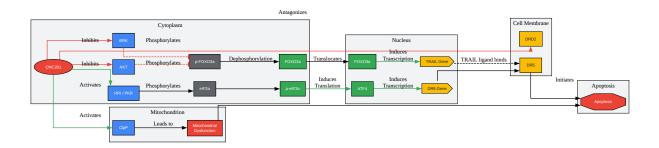


- TRAIL Pathway Activation: ONC201 was initially identified as an inducer of Tumor Necrosis
 Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][9] It inhibits the pro-survival kinases
 AKT and ERK, which leads to the dephosphorylation and nuclear translocation of the
 transcription factor FOXO3a.[1][8] Activated FOXO3a then upregulates the transcription of
 the TRAIL gene.[1][8] The concurrent upregulation of both TRAIL and its receptor DR5 leads
 to a potent pro-apoptotic signal.[8]
- Mitochondrial ClpP Activation: ONC201 is an allosteric agonist of the mitochondrial
 caseinolytic protease P (ClpP).[10][11][12] Activation of ClpP leads to the degradation of
 mitochondrial proteins, disrupting mitochondrial function and inducing a proteotoxic stress
 response that contributes to cell death.[13]
- Dopamine Receptor D2 (DRD2) Antagonism: ONC201 also acts as a selective antagonist of the dopamine receptor D2 (DRD2), which is overexpressed in some cancers like glioblastoma.[12][14] Antagonism of DRD2 contributes to the inhibition of tumor growth.[12]
 [15]

Signaling Pathways and Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathways affected by ONC201 and a typical experimental workflow for assessing its impact on cell viability.

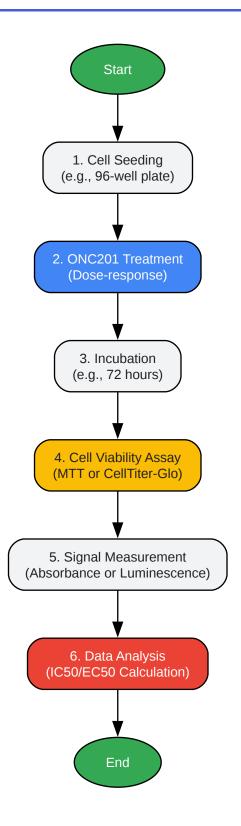




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Caption: ONC201 Signaling Pathways.





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Caption: Cell Viability Assay Workflow.

Quantitative Data Summary



The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of ONC201 in various cancer cell lines as determined by cell viability assays.

Cell Line	Cancer Type	Assay Type	Treatment Duration (hours)	IC50 / EC50 (μΜ)	Reference(s
Glioma					
H3 K27M- mutant	Diffuse Midline Glioma	Not Specified	Not Specified	~0.6 (median)	[2]
H3 Wildtype/G34	Glioma	Not Specified	Not Specified	~1.5 (median)	[2]
Breast Cancer					
BT20	Triple- Negative	MTS	120	3.694	[16]
MDAMB231	Triple- Negative	MTS	120	2.400	[16]
Hs578T	Triple- Negative	MTS	120	1.887	[16]
MDAMB436	Triple- Negative	MTS	120	1.316	[16]
HCC38	Triple- Negative	MTS	120	1.115	[16]
hTERT-HME1	Normal Mammary	MTS	120	0.7908	[16]
Colon Cancer					
HCT116	Colorectal Carcinoma	MTS	120	2.155	[16]



Note: IC50/EC50 values can vary based on the specific assay conditions, cell passage number, and other experimental factors.

Experimental Protocols MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of ONC201 on adherent cancer cell lines.

Materials:

- ONC201 (dissolved in DMSO)
- Complete cell culture medium
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - \circ Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium.
 - Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
- ONC201 Treatment:



- \circ Prepare serial dilutions of ONC201 in complete medium. A typical concentration range to test is 0.1 μ M to 20 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest ONC201 dose.
- \circ Carefully remove the medium from the wells and replace it with 100 μL of the medium containing the different concentrations of ONC201.

Incubation:

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

MTT Addition and Incubation:

- After the treatment period, add 10 μL of MTT solution (5 mg/mL) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

Solubilization of Formazan:

- Carefully remove the medium containing MTT from each well.
- \circ Add 100 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
- Mix thoroughly by gentle shaking or pipetting up and down.

Absorbance Measurement:

Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

- Subtract the average absorbance of the blank wells (medium only) from all other readings.
- Calculate cell viability as a percentage of the vehicle control:
 - % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100



 Plot the percentage of cell viability against the log of ONC201 concentration and determine the IC50 value using non-linear regression analysis.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is suitable for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

- ONC201 (dissolved in DMSO)
- · Complete cell culture medium
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent
- Multichannel pipette
- Luminometer

Procedure:

- · Cell Seeding:
 - $\circ\,$ Seed cells in an opaque-walled 96-well plate at an optimal density in 100 μL of complete medium.
 - Include control wells with medium only for background measurement.
 - Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
- ONC201 Treatment:
 - $\circ\,$ Prepare serial dilutions of ONC201 in complete medium (e.g., 0.1 μM to 20 $\mu\text{M})$ and a vehicle control.
 - Add the desired volume of ONC201 dilutions to the respective wells.



Incubation:

- Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- Assay Reagent Preparation and Addition:
 - Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 μL of reagent to 100 μL of medium).
- · Lysis and Signal Stabilization:
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Measurement:
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the average luminescence of the background wells (medium only) from all other readings.
 - Calculate cell viability as a percentage of the vehicle control:
 - W Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
 - Plot the percentage of cell viability against the log of ONC201 concentration and determine the EC50 value using non-linear regression analysis.

Conclusion



The assessment of cell viability is a critical step in evaluating the efficacy of ONC201. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments. Understanding the intricate signaling pathways activated by ONC201 will further aid in the interpretation of experimental results and the development of novel therapeutic strategies.

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